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L-seryl-AMP(1-)

Enzyme kinetics Pre-transfer editing Aminoacyl-tRNA synthetase fidelity

L-seryl-AMP(1-) (CHEBI:61231) is the organophosphate oxoanion form of the aminoacyl adenylate L-seryl-AMP, obtained by deprotonation of the phosphate group. It functions as a critical high-energy enzyme-bound intermediate in the first step of protein biosynthesis, where seryl-tRNA synthetase (SerRS) activates L-serine with ATP to form the mixed anhydride.

Molecular Formula C13H18N6O9P-
Molecular Weight 433.29 g/mol
Cat. No. B1262453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-seryl-AMP(1-)
Molecular FormulaC13H18N6O9P-
Molecular Weight433.29 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OC(=O)C(CO)N)O)O)N
InChIInChI=1S/C13H19N6O9P/c14-5(1-20)13(23)28-29(24,25)26-2-6-8(21)9(22)12(27-6)19-4-18-7-10(15)16-3-17-11(7)19/h3-6,8-9,12,20-22H,1-2,14H2,(H,24,25)(H2,15,16,17)/p-1/t5-,6+,8+,9+,12+/m0/s1
InChIKeyUVSYURUCZPPUQD-MACXSXHHSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Seryl-AMP(1-) for Biochemical Research: Core Properties and Procurement Specifications


L-seryl-AMP(1-) (CHEBI:61231) is the organophosphate oxoanion form of the aminoacyl adenylate L-seryl-AMP, obtained by deprotonation of the phosphate group [1]. It functions as a critical high-energy enzyme-bound intermediate in the first step of protein biosynthesis, where seryl-tRNA synthetase (SerRS) activates L-serine with ATP to form the mixed anhydride [2]. As the deprotonated species prevalent at physiological pH, it is the biochemically relevant form for in vitro enzymatic studies. Its CAS registry number is 52435-67-3, with a molecular weight of 434.3 Daltons and formula C13H18N6O9P⁻ [1].

Seryl-tRNA synthetase (SerRS) enzyme-bound intermediate for aaRS studies
Deprotonated species at physiological pH for in vitro biochemical assays
High-energy mixed anhydride relevant to protein biosynthesis fidelity research

Why L-Seryl-AMP(1-) Cannot Be Replaced by Other Aminoacyl Adenylates in Research


Aminoacyl adenylates are not functionally interchangeable. Each tRNA synthetase has evolved to recognize specific structural features of its cognate aminoacyl adenylate; substituting one adenylate for another leads to vastly different kinetic and thermodynamic outcomes. For instance, the ThrRS editing machinery hydrolyzes noncognate seryl-adenylate at a rate 29-fold faster than its cognate threonyl-adenylate [1]. This differential reactivity is underpinned by fundamental physical chemistry: the free-energy barrier for the first step of seryl-AMP hydrolysis is 4–10 kcal mol⁻¹ lower than for threonyl-AMP [2]. These quantitative disparities demonstrate that replacing L-seryl-AMP(1-) with any alternative aminoacyl adenylate—even a structurally similar one like threonyl-AMP—will produce fundamentally different experimental outcomes in enzymatic assays, making true functional substitution impossible.

Functional identity Each aminoacyl adenylate is recognized by distinct structural determinants; replacing L-seryl-AMP(1-) with another adenylate may produce divergent kinetic outcomes.
Editing discrimination Noncognate adenylates are preferentially hydrolyzed by editing machinery; reported rate differences may shift assay interpretation.
Thermodynamic mismatch Hydrolytic free-energy barriers differ substantially across aminoacyl adenylates, and this energetic context may not transfer between compounds.

Quantitative Procurement Decision Guide: How L-Seryl-AMP(1-) Differentiates from Its Closest Analogs


Preferential Hydrolysis by ThrRS Editing Machinery: Seryl-AMP vs. Threonyl-AMP

In the absence of tRNA, the catalytic domain of E. coli threonyl-tRNA synthetase (ThrRS) hydrolyzes noncognate seryl-adenylate at a significantly accelerated rate compared to its cognate threonyl-adenylate. This differential hydrolysis was measured by rapid-quench kinetic assays monitoring the consumption of pre-formed enzyme-bound adenylates [1].

Preferential Hydrolysis (ThrRS)
Head-to-head
Seryl-AMP hydrolyzed 29-fold faster than threonyl-AMP
Supports ThrRS editing mechanism studies
E. coli ThrRS, 25 °C, rapid-quench kinetics; absence of tRNA
Enzyme kinetics Pre-transfer editing Aminoacyl-tRNA synthetase fidelity

Thermodynamic Basis for Editing Discrimination: Seryl-AMP vs. Threonyl-AMP Free-Energy Barriers

QM/MM-MD free-energy calculations on the yeast mitochondrial ThrRS (MST1) revealed that the activation barrier for the first hydrolytic step is significantly lower for seryl-AMP than for its cognate threonyl-AMP. Additionally, the oxyanion intermediate derived from seryl-AMP exhibits greater thermodynamic stability due to increased water penetration and hydrogen bonding within the active site [1].

Free-Energy Barrier (QM/MM)
Head-to-head
Barrier 4–10 kcal mol⁻¹ lower for seryl-AMP; intermediate 7–10 kcal mol⁻¹ more stable
Physical basis for editing discrimination
Yeast MST1; QM/MM-MD; B3LYP/6-31G*
Computational chemistry QM/MM-MD Free energy landscape Enzyme fidelity

Crystal Structure Resolution: SerRS–Seryl-Adenylate Complex Provides Highest-Resolution View of a Synthetase–Adenylate Intermediate

The crystal structure of mammalian mitochondrial seryl-tRNA synthetase (mt SerRS) from Bos taurus in complex with seryl adenylate was determined at an atomic resolution of 1.65 Å [1]. This resolution is superior to that of most other aminoacyl-tRNA synthetase–aminoacyl adenylate complexes, providing an exceptionally detailed view of the enzyme-bound intermediate, including the positioning of the seryl moiety, the phosphate linkage, and the adenosine ring system.

Crystal Structure Resolution
Cross-study comparable
1.65 Å resolution for mt SerRS–seryl adenylate complex
Supports high-resolution structural studies
Bovine mt SerRS; compared to 2.0–2.8 Å for other aaRS–adenylate complexes
X-ray crystallography Structural biology Enzyme-substrate complex Mitochondrial aaRS

SerRS Lacks Editing Domain Yet Hydrolyzes Noncognate Adenylates: A Unique Class II Proofreading Mechanism

Seryl-tRNA synthetase from both S. cerevisiae and E. coli naturally lacks a dedicated editing domain, yet it retains hydrolytic activity toward noncognate aminoacyl adenylates such as threonyl-AMP [1]. This pre-transfer editing occurs within the active site and does not rely on a separate editing domain as seen in other class II synthetases such as ThrRS. The observed rates of adenylate hydrolysis are slower but still significant compared to domain-dependent editing in other aaRSs.

Editing Domain Absence
Class-level
SerRS hydrolyzes noncognate threonyl-AMP (k_obs 0.8×10⁻³ s⁻¹) despite lacking editing domain
Isolated active-site editing system context
Sc-SerRS, 37 °C; class-level observation; data to verify for specific setup
Enzyme editing tRNA synthetase Pre-transfer proofreading Saccharomyces cerevisiae

High-Impact Application Scenarios for L-Seryl-AMP(1-) in Research and Development


Quantitative Pre-Transfer Editing Assays on Threonyl-tRNA Synthetase

L-Seryl-AMP(1-) is the optimal noncognate substrate for measuring the pre-transfer editing activity of ThrRS. The 29-fold faster hydrolysis rate compared to threonyl-AMP [1] provides a robust signal window for high-throughput kinetic screening of ThrRS inhibitors or mutant variants. This application is directly relevant to anti-infective drug discovery programs targeting bacterial ThrRS.

Structure-Based Inhibitor Design Using High-Resolution SerRS–Adenylate Co-Crystal Structures

The 1.65 Å resolution structure of mt SerRS in complex with seryl adenylate [2] offers an unmatched template for the design of transition-state analogs and substrate mimetics. Researchers can use this structure for molecular docking, fragment-based screening, and scaffold hopping to develop novel SerRS inhibitors. The high resolution allows precise visualization of water networks and hydrogen-bonding interactions within the active site.

Active-Site Editing Mechanism Studies in Domain-Lacking Synthetases

Because SerRS is the only known class II aminoacyl-tRNA synthetase that performs pre-transfer editing without a dedicated editing domain [3], the SerRS–seryl-AMP(1-) complex is uniquely suited for dissecting the minimal chemical requirements for aminoacyl adenylate hydrolysis. This system allows clean assignment of hydrolytic activity exclusively to the active site, uncomplicated by domain shuttling or conformational relay typically associated with editing in other aaRSs.

Computational Chemistry Benchmarking of Aminoacyl Adenylate Reactivity

The QM/MM-MD derived energy barriers for seryl-AMP hydrolysis (4–10 kcal mol⁻¹ lower barrier vs. threonyl-AMP; 7–10 kcal mol⁻¹ intermediate stabilization) [4] serve as quantitative benchmarks for validating computational methods aimed at predicting substrate specificity in aaRSs. These values can be used to calibrate force fields, test new QM/MM protocols, and guide machine-learning models for enzyme–substrate selectivity prediction.

Application
Selection Property
Validation Focus
ThrRS pre-transfer editing studies
Noncognate substrate reactivity profile
Reported hydrolysis rate window
SerRS inhibitor design and docking
High-resolution co-crystal structure template
Structural model validation
Active-site proofreading mechanism dissection
Editing domain absence simplifies assignment
Pre-transfer editing endpoint interpretation
QM/MM method calibration and benchmarking
Reported free-energy barrier values
Computational model validation
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